N-Ethyl-2-vinylcarbazole (CAS 38627-52-0) is a specialized carbazole-based monomer widely procured for the synthesis of advanced hole-transporting and photoconductive polymers. Unlike the industry-standard N-vinylcarbazole (NVC), this compound features the polymerizable vinyl group at the 2-position of the carbazole ring and an ethyl-substituted nitrogen. This structural configuration fundamentally alters the steric packing, electronic coupling, and polymerization kinetics of the resulting polymer, poly(N-ethyl-2-vinylcarbazole) (P2VK). For materials scientists and procurement teams, N-ethyl-2-vinylcarbazole represents a critical precursor when standard PVK fails to meet the stringent requirements for controlled molecular weight architectures, block copolymerization, or high charge-carrier mobility in organic electronic and photorefractive applications [1].
Substituting N-ethyl-2-vinylcarbazole with the cheaper and more common N-vinylcarbazole (NVC) or its structural isomer N-ethyl-3-vinylcarbazole leads to critical failures in both polymer synthesis and device performance. NVC is notoriously difficult to polymerize via controlled living mechanisms—such as nitroxide-mediated radical polymerization (NMRP) or anionic polymerization—due to the high reactivity and electronic nature of the N-vinyl group, which often results in broad dispersity or stalled propagation [1]. Furthermore, polymers derived from the 3-vinyl isomer or NVC exhibit significantly lower hole drift mobilities due to suboptimal π-stacking and steric hindrance along the polymer backbone[2]. Consequently, utilizing generic NVC when precise block copolymer architectures or enhanced charge transport are required will result in compromised material processability and inferior optoelectronic performance.
Xerographic discharge measurements demonstrate that poly(N-ethyl-2-vinylcarbazole) (P2VK) achieves significantly higher charge transport efficiency than standard carbazole polymers. At an electric field of 4 × 10^5 V/cm, P2VK exhibits a hole drift mobility of 1.4 × 10^-6 cm²/V·s. In direct comparison, poly(N-vinylcarbazole) (PVK) shows a mobility an order of magnitude lower under identical conditions, while the isomer poly(N-ethyl-3-vinylcarbazole) (P3VK) manages only 2.0 × 10^-8 cm²/V·s [1]. This enhancement is attributed to the specific steric interactions and improved π-orbital overlap afforded by the 2-vinyl linkage.
| Evidence Dimension | Hole drift mobility |
| Target Compound Data | 1.4 × 10^-6 cm²/V·s |
| Comparator Or Baseline | PVK (~10^-7 cm²/V·s) and P3VK (2.0 × 10^-8 cm²/V·s) |
| Quantified Difference | 10-fold increase over PVK; 70-fold increase over P3VK |
| Conditions | Xerographic discharge technique on polymer films at 4 × 10^5 V/cm |
Higher hole mobility directly translates to faster response times and lower drive voltages in organic photoreceptors and OLED hole-transport layers.
The synthesis of advanced optoelectronic block copolymers requires monomers that can undergo controlled/living radical polymerization. Research indicates that standard N-vinylcarbazole (NVC) propagates very slowly under nitroxide-mediated radical polymerization (NMRP), rendering it impractical for synthesizing well-defined block architectures. In contrast, N-ethyl-2-vinylcarbazole undergoes efficient NMRP, allowing for the precise construction of hole- and electron-transporting block copolymers with controlled molecular weights and low dispersity [1].
| Evidence Dimension | NMRP propagation efficiency |
| Target Compound Data | Efficient propagation enabling block copolymer synthesis |
| Comparator Or Baseline | N-vinylcarbazole (NVC) (impractically slow propagation) |
| Quantified Difference | Enables controlled radical block copolymerization that is unfeasible with NVC |
| Conditions | Nitroxide-mediated radical polymerization for optoelectronic block copolymers |
This capability is essential for procurement teams sourcing precursors for self-assembling, nanostructured organic electronic materials.
N-ethyl-2-vinylcarbazole is uniquely suited for anionic polymerization, a technique where other carbazole derivatives often fail. The 2-vinyl monomer forms a carbanion that is stable at ambient temperatures, exhibiting all the features of a standard 'living' polymer and yielding high molecular weight (Mn ≈ 10^6) products with narrow distributions. Conversely, the carbanion generated from the N-ethyl-3-vinylcarbazole isomer is unstable and prone to side reactions, while standard NVC is generally incompatible with pure anionic living polymerization[1].
| Evidence Dimension | Carbanion stability and molecular weight control |
| Target Compound Data | Stable carbanion at ambient temp; yields Mn ≈ 10^6 with narrow dispersity |
| Comparator Or Baseline | N-ethyl-3-vinylcarbazole (unstable carbanion, poor control) |
| Quantified Difference | Provides true 'living' polymerization characteristics lacking in the 3-vinyl isomer |
| Conditions | Anionic polymerization monitored by UV/Visible spectroscopy |
Guarantees high batch-to-batch reproducibility and precise structural control for industrial polymer manufacturing.
The photophysical behavior of carbazole polymers dictates their utility as host materials in light-emitting applications. Poly(N-ethyl-2-vinylcarbazole) exhibits a single, structureless intrachain excimer emission band located approximately 5400 cm⁻¹ to the red of the isolated monomer's fluorescence. Crucially, it lacks the second, higher-energy intrachain excimer band that is uniquely present in poly(N-vinylcarbazole) (PVK) [1]. This difference arises because the 2-vinyl linkage prevents the pre-existing eclipsed conformations found in PVK.
| Evidence Dimension | Intrachain excimer emission states |
| Target Compound Data | Single low-energy excimer emission band |
| Comparator Or Baseline | PVK (dual excimer emission bands including a unique high-energy state) |
| Quantified Difference | Elimination of the high-energy excimer state present in PVK |
| Conditions | Dilute fluid solutions (e.g., 2-methyltetrahydrofuran) at 295 K |
A simplified emission profile reduces energetic disorder, making the polymer a more predictable and efficient host matrix for phosphorescent dopants.
Because N-ethyl-2-vinylcarbazole is highly compatible with controlled polymerization techniques like NMRP and anionic living polymerization, it is the precursor of choice for synthesizing complex block copolymers. These materials are used to create nanostructured domains that independently transport holes and electrons in advanced OLEDs and organic photovoltaic (OPV) devices, a structural feat unachievable with standard N-vinylcarbazole [1].
The superior hole drift mobility of poly(N-ethyl-2-vinylcarbazole)—which is an order of magnitude higher than that of PVK—makes this monomer ideal for formulating high-performance photorefractive polymers and xerographic transport layers. Its use ensures faster discharge rates and lower operational field requirements in electrophotographic applications [2].
The absence of the secondary high-energy excimer state in poly(N-ethyl-2-vinylcarbazole) provides a cleaner photophysical baseline compared to PVK. This makes it a superior candidate for use as a polymeric host material for blue or green phosphorescent dopants, where precise energy transfer and the avoidance of parasitic trap states are critical for device efficiency and color purity [3].
Corrosive;Irritant